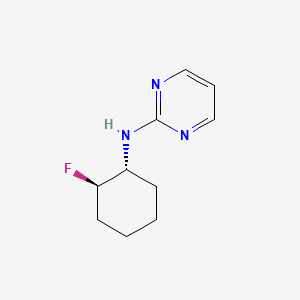
N-((1R,2R)-2-Fluorocyclohexyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1R,2R)-2-Fluorocyclohexyl)pyrimidin-2-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a fluorocyclohexyl group attached to a pyrimidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,2R)-2-Fluorocyclohexyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Fluorocyclohexyl Intermediate: The fluorocyclohexyl group is synthesized through a fluorination reaction of cyclohexane using a fluorinating agent such as Selectfluor.
Coupling with Pyrimidine: The fluorocyclohexyl intermediate is then coupled with a pyrimidine derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1R,2R)-2-Fluorocyclohexyl)pyrimidin-2-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-((1R,2R)-2-Fluorocyclohexyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-((1R,2R)-2-Fluorocyclohexyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorocyclohexyl group enhances the compound’s binding affinity and selectivity, while the pyrimidine ring facilitates interactions with the active site of the target molecule. This dual interaction can modulate the activity of the target, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1R,2R)-2-Fluorocyclohexyl)pyrimidin-4-amine
- N-((1R,2R)-2-Fluorocyclohexyl)pyrimidin-5-amine
- N-((1R,2R)-2-Fluorocyclohexyl)pyrimidin-6-amine
Uniqueness
N-((1R,2R)-2-Fluorocyclohexyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorocyclohexyl group on the pyrimidine ring can significantly influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Biological Activity
N-((1R,2R)-2-Fluorocyclohexyl)pyrimidin-2-amine, identified by its CAS number 1867557-42-3, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
The structure features a pyrimidine ring substituted with a fluorinated cyclohexyl group, which is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that compounds with similar structures can modulate ion channels and exhibit effects on neurotransmitter systems. For instance, studies have shown that modifications in the cyclohexyl moiety can significantly enhance the potency and selectivity of pyrimidine derivatives on potassium channels .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study reveals that the introduction of halogen substitutions at specific positions on the pyrimidine ring can enhance biological activity. For example, compounds with halogen substitutions demonstrated increased affinity and efficacy in modulating potassium channels compared to their non-halogenated counterparts .
Table 1: Structure-Activity Relationships of Pyrimidine Derivatives
| Compound | Substitution | EC50 (μM) | Activity |
|---|---|---|---|
| Compound 1 | None | 10.5 | Baseline |
| Compound 2 | 2-Fluoro | 4.32 | Enhanced |
| Compound 3 | 5-Bromo | 6.59 | Reduced |
Case Study 1: Potassium Channel Modulation
In a study examining the effects of various pyrimidine derivatives on KCa channels, this compound was found to exhibit significant modulation effects. The compound demonstrated an EC50 value indicating effective channel activation at lower concentrations compared to other derivatives lacking the fluorinated cyclohexyl group .
Case Study 2: Neurotransmitter Interaction
Another investigation focused on the interaction of this compound with neurotransmitter receptors suggests potential applications in neuropharmacology. The compound was tested for its ability to influence dopamine and serotonin receptor activity, indicating a possible role in treating neurological disorders .
Properties
Molecular Formula |
C10H14FN3 |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
N-[(1R,2R)-2-fluorocyclohexyl]pyrimidin-2-amine |
InChI |
InChI=1S/C10H14FN3/c11-8-4-1-2-5-9(8)14-10-12-6-3-7-13-10/h3,6-9H,1-2,4-5H2,(H,12,13,14)/t8-,9-/m1/s1 |
InChI Key |
GAGZCQWLFGHMRP-RKDXNWHRSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC2=NC=CC=N2)F |
Canonical SMILES |
C1CCC(C(C1)NC2=NC=CC=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















